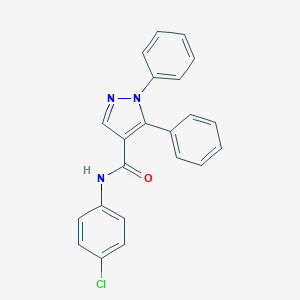![molecular formula C10H7ClN4S B487264 6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 77712-60-8](/img/structure/B487264.png)
6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a triazole and thiadiazole ring fused together, contributes to its wide range of pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired triazolo-thiadiazole compound . The reaction conditions often require refluxing in ethanol or other suitable solvents, and the presence of a base such as triethylamine can facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of microorganisms, including bacteria and fungi.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the activity of enzymes such as urease, which is essential for the survival of certain microorganisms.
Anti-inflammatory Activity: Inhibits the biosynthesis of prostaglandins by blocking the cyclooxygenase (COX) enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.
1,3,4-Thiadiazole Derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects
Uniqueness
6-(4-Chloro-phenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique fused ring structure, which imparts a combination of properties from both triazole and thiadiazole rings. This fusion enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
77712-60-8 |
|---|---|
Molecular Formula |
C10H7ClN4S |
Molecular Weight |
250.71g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H7ClN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3 |
InChI Key |
MLSUBKZGQXMMOK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyphenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487257.png)
![methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether](/img/structure/B487265.png)
![6-(4-Fluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487271.png)
![3-Methyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487272.png)
![6-Benzyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487277.png)
![6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487282.png)
![6-(2-Fluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487287.png)
![Methyl 3-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487362.png)

![3-Benzyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487462.png)
![3-(4-Fluorophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487477.png)
![6-(2,3-Dimethoxyphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487487.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-methylphenyl)propanamide](/img/structure/B487567.png)

